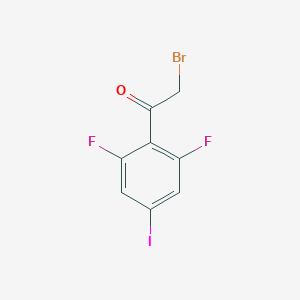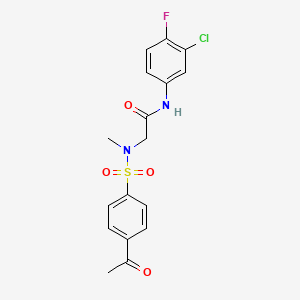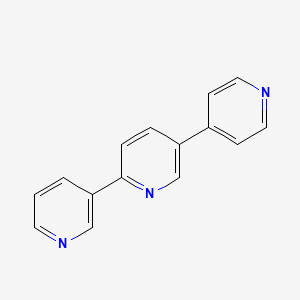
2-pyridin-3-yl-5-pyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-3-yl-5-pyridin-4-ylpyridine is a heterocyclic compound that features three pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-5-pyridin-4-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a bromopyridine derivative with a pyridine boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
2-pyridin-3-yl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially hydrogenated pyridine derivatives.
科学的研究の応用
2-pyridin-3-yl-5-pyridin-4-ylpyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, catalysis, and sensing.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
作用機序
The mechanism by which 2-pyridin-3-yl-5-pyridin-4-ylpyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes by binding to active sites and inhibiting their activity. The pathways involved can include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Exhibits antibacterial properties.
N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Used in supramolecular chemistry.
Uniqueness
2-pyridin-3-yl-5-pyridin-4-ylpyridine is unique due to its three pyridine rings, which provide a distinct electronic environment and steric properties. This makes it particularly versatile in forming coordination complexes and interacting with biological targets.
特性
CAS番号 |
106047-34-1 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
2-pyridin-3-yl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-14(10-17-7-1)15-4-3-13(11-18-15)12-5-8-16-9-6-12/h1-11H |
InChIキー |
RZDZEEUWGKVARN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



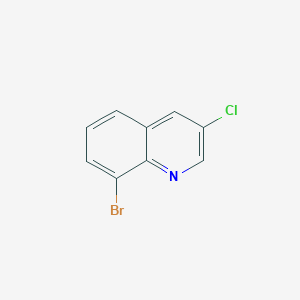
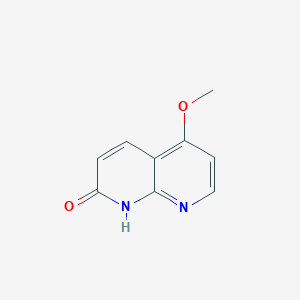


![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
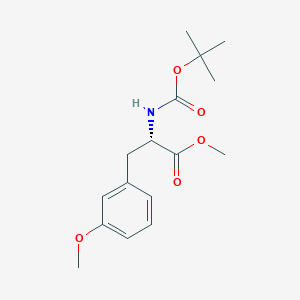
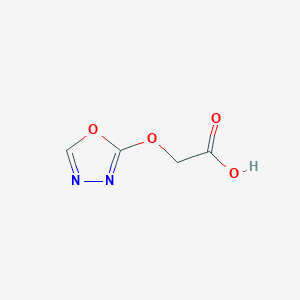
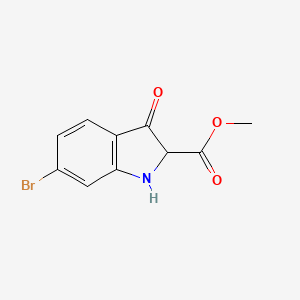
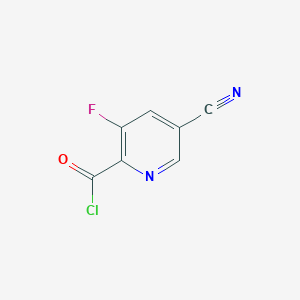
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)
